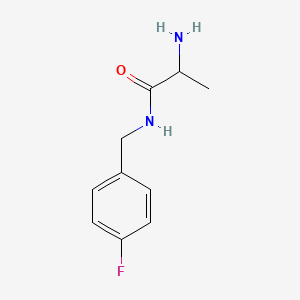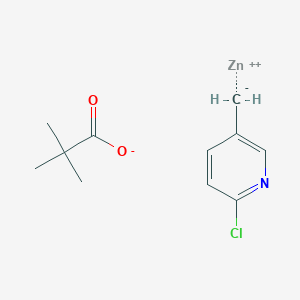
((6-Chloropyridin-3-yl)methyl)zinc pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Chloropyridin-3-yl)methyl)zinc pivalate: is an organozinc compound with the molecular formula C11H14ClNO2Zn and a molecular weight of 293.07 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 6-chloropyridin-3-ylmethyl group and a pivalate group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Chloropyridin-3-yl)methyl)zinc pivalate typically involves the reaction of 6-chloropyridin-3-ylmethyl bromide with zinc pivalate in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: ((6-Chloropyridin-3-yl)methyl)zinc pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling , where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkene .
Applications De Recherche Scientifique
Chemistry: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is widely used in organic synthesis as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of organozinc compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-zinc bonds makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ((6-Chloropyridin-3-yl)methyl)zinc pivalate involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is unique due to the presence of both a zinc atom and a pivalate group, which confer specific reactivity and stability. Compared to other chloropyridine derivatives, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions .
Propriétés
Numéro CAS |
1383708-40-4 |
|---|---|
Formule moléculaire |
C11H14ClNO2Zn |
Poids moléculaire |
293.1 g/mol |
Nom IUPAC |
zinc;2-chloro-5-methanidylpyridine;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H5ClN.C5H10O2.Zn/c1-5-2-3-6(7)8-4-5;1-5(2,3)4(6)7;/h2-4H,1H2;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Clé InChI |
DIQWZPFOPUSJAZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)[O-].[CH2-]C1=CN=C(C=C1)Cl.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


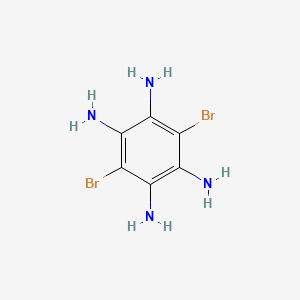
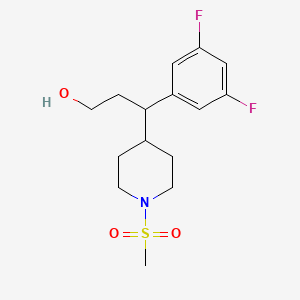
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
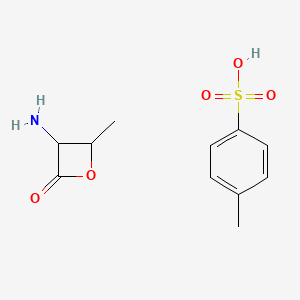
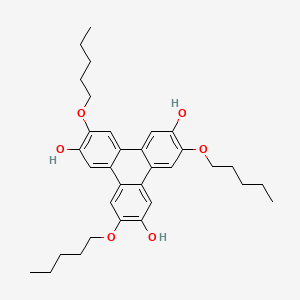
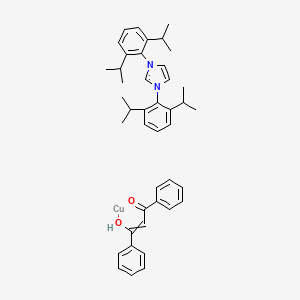
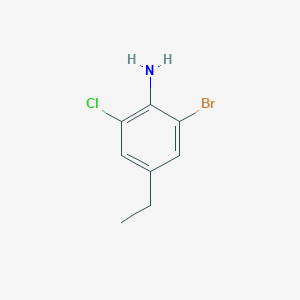
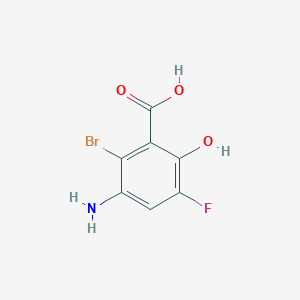
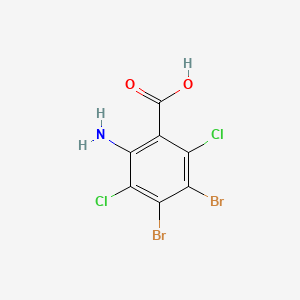
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
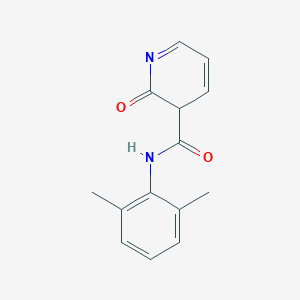
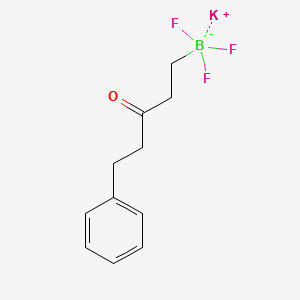
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
